Methyl formate-13C
Overview
Description
Methyl formate-13C is a compound in which the hydrogen atom in methyl formate is replaced by a carbon-13 isotope. Its chemical formula is CH3O13CH and its relative molecular mass is 62.036 g/mol . This compound is a colorless liquid with an odor similar to conventional methyl formate. It has good solubility and is soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons . This compound is often used as a marker substance in scientific research, particularly in nuclear magnetic resonance (NMR) and mass spectrometry .
Preparation Methods
The preparation of methyl formate-13C primarily involves the reaction of methyl chloride and sodium acetate-13C to generate methyl acetate-13C, which is then hydrolyzed to obtain this compound . Industrial production methods typically involve the combination of methanol and carbon monoxide (carbonylation) in the presence of a strong base, such as sodium methoxide . This process is highly selective and efficient, yielding methyl formate with high purity.
Chemical Reactions Analysis
Methyl formate-13C undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to formic acid and methanol.
Reduction: It can be reduced to methanol and formaldehyde.
Substitution: this compound can undergo nucleophilic substitution reactions, where the formate group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methyl formate-13C has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which methyl formate-13C exerts its effects is primarily through its use as a tracer in scientific studies. By incorporating the carbon-13 isotope into the molecule, researchers can trace the conversion process and reaction pathways of the compound in chemical reactions . This allows for detailed analysis of molecular targets and pathways involved in various biological and chemical processes .
Comparison with Similar Compounds
Methyl formate-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly useful for tracing and analytical purposes. Similar compounds include:
Ethyl formate-13C: Similar to this compound but with an ethyl group instead of a methyl group.
Dimethylformamide-13C: Contains a carbon-13 isotope in the formamide group.
Methyl formate: The non-isotopically labeled version of methyl formate.
These compounds share similar chemical properties but differ in their specific applications and the presence of isotopic labeling.
Properties
IUPAC Name |
methyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3/i2+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHFWKZFHZASV-VQEHIDDOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13CH]=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10480753 | |
Record name | Methyl formate-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
61.045 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92276-15-8 | |
Record name | Methyl formate-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10480753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 92276-15-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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